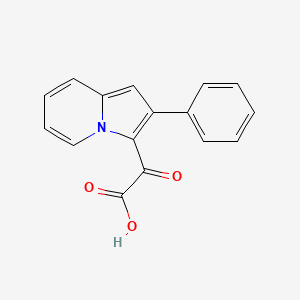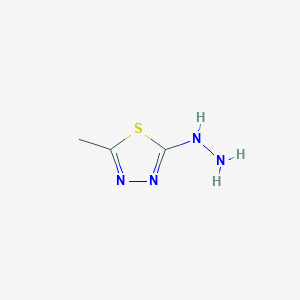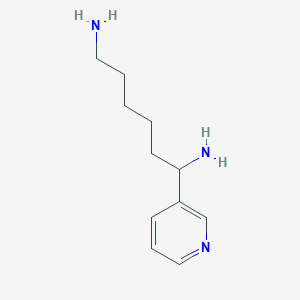
1-Pyridin-3-yl-hexane-1,6-diamine
Vue d'ensemble
Description
1-Pyridin-3-yl-hexane-1,6-diamine is a chemical compound characterized by a pyridine ring attached to a hexane chain with amine groups at both ends
Applications De Recherche Scientifique
1-Pyridin-3-yl-hexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemicals.
Mécanisme D'action
Target of Action
The primary target of 1-Pyridin-3-yl-hexane-1,6-diamine is metal ions, particularly Zn (II) ions . The compound acts as a ligand, coordinating with these ions in a bidentate manner .
Mode of Action
The compound interacts with its targets through coordination chemistry. Each ligand coordinates with two Zn (II) ions as a bidentate ligand . Each Zn (II) ion coordinates with a nitrogen atom on the pyridine ring of the ligand, three oxygen atoms of water molecules, an oxygen atom of sulfate radical, and an oxygen atom of N, N –dimethylformamide, forming a dinuclear complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-hexane-1,6-diamine can be synthesized through several methods, including:
Reduction of Pyridine Derivatives: Starting with pyridine derivatives, reduction reactions can be employed to introduce the hexane chain and amine groups.
Amination of Hexane Derivatives: Hexane derivatives can be aminated to introduce the pyridine ring and amine groups.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Des Réactions Chimiques
1-Pyridin-3-yl-hexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
1-Pyridin-3-yl-hexane-1,6-diamine can be compared to other similar compounds, such as:
1-Pyridin-3-yl-pentane-1,5-diamine: Similar structure but with a shorter carbon chain.
1-Pyridin-4-yl-hexane-1,6-diamine: Similar structure but with the pyridine ring at a different position.
Uniqueness: this compound is unique due to its specific arrangement of the pyridine ring and amine groups, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-pyridin-3-ylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-1-2-6-11(13)10-5-4-8-14-9-10/h4-5,8-9,11H,1-3,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWKUHYWTJBFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587655 | |
| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-59-8 | |
| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





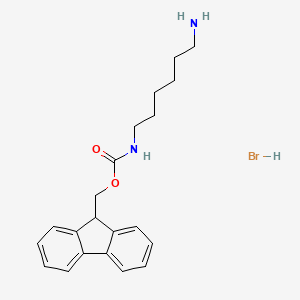
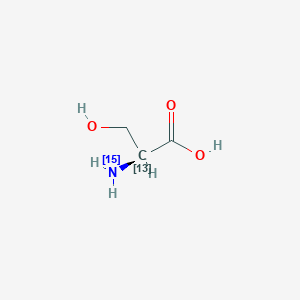


![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)
![3-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628495.png)

